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Compound of Interest

Compound Name: 2-Oxocyclopentanecarboxylic acid

Cat. No.: B146286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and analysis of 2-Oxocyclopentanecarboxylic acid. The information is curated for

professionals in research and development, with a focus on data-driven insights and detailed

experimental methodologies.

Core Molecular Characteristics
2-Oxocyclopentanecarboxylic acid, with the IUPAC name 2-oxocyclopentane-1-carboxylic

acid, is a cyclic keto acid. Its fundamental molecular and physical properties are summarized

below.
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Property Value Reference

Chemical Formula C₆H₈O₃ [1]

Molecular Weight 128.13 g/mol [1]

CAS Number 50882-16-1 [1]

SMILES String O=C(C1C(CCC1)=O)O [1]

Appearance
Predicted to be a solid or

liquid.

Solubility
Soluble in polar organic

solvents.

Keto-Enol Tautomerism: A Key Structural Feature
A significant aspect of 2-Oxocyclopentanecarboxylic acid's chemistry is its existence in a

keto-enol tautomeric equilibrium in solution. The keto form is in equilibrium with its enol

tautomer. The position of this equilibrium and the kinetics of interconversion are crucial for its

reactivity and potential biological activity.

Quantitative Data on Tautomerism
The equilibrium and acidity constants for the keto-enol system of 2-
Oxocyclopentanecarboxylic acid in aqueous solution have been determined experimentally.

[2] These values are critical for understanding the behavior of the molecule in biological and

chemical systems.
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Parameter Symbol Value

Acidity Constant of the Keto

Form (Carboxylic Acid)
pKₐ,K 3.67

Acidity Constant of the Enol

Form (Carboxylic Acid)
pKₐ,E 4.16

Keto-Enol Equilibrium

Constant (Unionized)
pKₑ 2.51

Keto-Enol Equilibrium

Constant (Ionized)
pK'ₑ 3.00

Signaling Pathway of Keto-Enol Tautomerism
The tautomerization can be catalyzed by both acid and base. The following diagram illustrates

the equilibrium between the keto and enol forms.

Keto Form
(2-Oxocyclopentanecarboxylic acid) Enol Form Enolization (H⁺ or OH⁻ catalyst)

 Ketonization

Click to download full resolution via product page

Keto-Enol Tautomerism Equilibrium

Experimental Protocols
Synthesis of 2-Oxocyclopentanecarboxylic Acid
(Generalized Protocol)
While a specific detailed protocol for the synthesis of 2-Oxocyclopentanecarboxylic acid is

not readily available in the reviewed literature, a common method for the synthesis of β-keto

acids is the carboxylation of the corresponding ketone.[3] The following is a generalized

experimental workflow based on this principle.
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Preparation

Reaction

Work-up

Start: Cyclopentanone

Addition of a Strong Base
(e.g., LDA in THF)

Formation of Cyclopentanone Enolate

Carboxylation with CO₂ (gas or solid)

Formation of the β-keto acid salt

Acidic Work-up
(e.g., dilute HCl)

Extraction with Organic Solvent

Purification
(e.g., Chromatography or Distillation)

End Product:
2-Oxocyclopentanecarboxylic acid

Click to download full resolution via product page

Generalized Synthesis Workflow
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Methodology:

Enolate Formation: Cyclopentanone is dissolved in an anhydrous aprotic solvent, such as

tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong, non-

nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the

lithium enolate of cyclopentanone.

Carboxylation: Carbon dioxide, either as a gas bubbled through the solution or as solid dry

ice, is introduced into the reaction mixture. The enolate attacks the carbon dioxide to form

the lithium salt of 2-oxocyclopentanecarboxylic acid.

Work-up and Purification: The reaction is quenched with an aqueous acid solution (e.g., 1M

HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt

(e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude

product can be purified by column chromatography or distillation.

Study of Keto-Enol Tautomerism via Flash Photolysis
The kinetics of the ketonization of the enol of 2-Oxocyclopentanecarboxylic acid can be

studied using flash photolysis.[2] This technique allows for the rapid generation of the enol form

and subsequent monitoring of its decay back to the more stable keto form.

Experimental Setup:

A typical flash photolysis setup involves a "pump" light source to initiate the photochemical

reaction and a "probe" light source to monitor the changes in the sample's absorbance over

time.[4][5]

Methodology:

Precursor Synthesis: A suitable precursor that generates the enol of 2-
Oxocyclopentanecarboxylic acid upon photolysis is synthesized. For instance, 2-

diazocyclohexane-1,3-dione can be used, which upon flash photolysis, generates a ketene

that rapidly hydrates to form the desired enol.[2]
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Sample Preparation: The precursor is dissolved in an aqueous solution of known pH and

ionic strength.

Flash Photolysis: The sample is subjected to a short, high-energy pulse of light (the "pump")

from a flash lamp or a laser. This initiates the photochemical decomposition of the precursor

and the formation of the enol.

Transient Absorption Measurement: The change in absorbance of the sample at a specific

wavelength (where the enol has a characteristic absorption) is monitored over time using a

continuous "probe" light source and a detector (e.g., a photomultiplier tube).

Data Analysis: The decay of the transient absorption signal corresponds to the ketonization

of the enol. The rate constants for this process can be determined by fitting the kinetic data

to an appropriate rate law.

Spectroscopic Characterization (Predicted)
Direct experimental spectra for 2-Oxocyclopentanecarboxylic acid are not widely available.

The following are predicted spectroscopic characteristics based on the functional groups

present and data from related compounds such as its esters.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10-12 Singlet 1H
Carboxylic acid proton

(-COOH)

~3.0-3.5 Multiplet 1H
Methine proton alpha

to both carbonyls (C1)

~2.0-2.5 Multiplet 4H
Methylene protons on

the cyclopentane ring

~1.8-2.0 Multiplet 2H
Methylene protons on

the cyclopentane ring

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (δ, ppm) Assignment

> 200 Ketone carbonyl carbon (C=O)

~170-180 Carboxylic acid carbonyl carbon (-COOH)

~45-55 Methine carbon alpha to both carbonyls (C1)

~20-40 Methylene carbons of the cyclopentane ring

Infrared (IR) Spectroscopy (Predicted)
Frequency (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch of carboxylic acid

~1740-1760 Strong C=O stretch of the ketone

~1700-1720 Strong
C=O stretch of the carboxylic

acid

~1200-1300 Strong
C-O stretch of the carboxylic

acid

This guide provides a foundational understanding of the molecular structure and key chemical

properties of 2-Oxocyclopentanecarboxylic acid. The detailed information on its keto-enol

tautomerism offers a starting point for further research into its reactivity and potential

applications in drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b146286?utm_src=pdf-body
https://www.benchchem.com/product/b146286?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/50882-16-1.html
https://pubs.acs.org/doi/abs/10.1021/ja9704390
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. A Convenient Procedure for Carboxylation—Robinson Annulations of Ketones Using
Triethylamine Base in the Presence of Magnesium Chloride | Semantic Scholar
[semanticscholar.org]

4. chem.libretexts.org [chem.libretexts.org]

5. vernier.com [vernier.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of 2-Oxocyclopentanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146286#2-oxocyclopentanecarboxylic-acid-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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